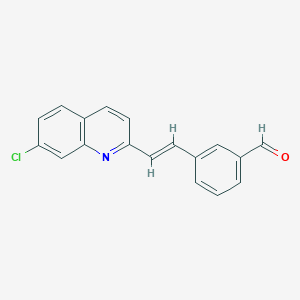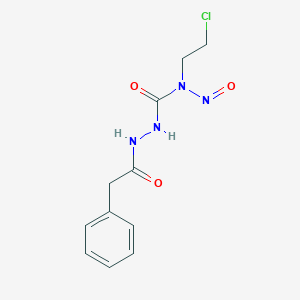
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It is a synthetic derivative of nitrosourea, which is a class of alkylating agents that are known for their antitumor activity. BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. In
Wirkmechanismus
The mechanism of action of BCNU involves the formation of covalent bonds between the drug and DNA and RNA molecules. BCNU alkylates the nitrogen atoms in the nucleotide bases, which causes cross-linking between adjacent DNA strands. This cross-linking prevents the DNA from unwinding and replicating, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BCNU has a number of biochemical and physiological effects on the body. The drug is metabolized in the liver, where it is converted into an active alkylating agent. BCNU has a short half-life, which means that it is rapidly eliminated from the body. The drug has been shown to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. BCNU can also cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
BCNU has several advantages and limitations for lab experiments. The drug is a potent antineoplastic agent that has been extensively studied for its chemical properties and mechanism of action. BCNU has also been shown to have synergistic effects with other chemotherapy drugs, which makes it a useful tool for combination therapy studies. However, BCNU has a short half-life and is rapidly eliminated from the body, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of BCNU. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties and enhance its antitumor activity. Another area of research is the identification of new targets for BCNU, which could lead to the development of more effective combination therapies. Additionally, the use of BCNU in combination with immunotherapy agents is an area of active research that could lead to new treatment options for cancer patients.
Conclusion:
BCNU is a potent antineoplastic agent that has been extensively studied for its chemical properties, synthesis method, and mechanism of action. The drug has a number of biochemical and physiological effects on the body, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. BCNU has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug. Overall, BCNU is an important tool in the fight against cancer, and its continued study is essential for the development of new and effective treatments.
Synthesemethoden
BCNU is synthesized by the reaction of 1,3-bis(2-chloroethyl)-1-nitrosourea with hydrazine hydrate in the presence of acetic acid. The reaction produces BCNU as a white crystalline solid, which is then purified by recrystallization. The synthesis of BCNU is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
BCNU has been extensively studied for its antitumor activity, and it is commonly used in the treatment of brain tumors, lymphomas, and multiple myeloma. The drug works by alkylating DNA and RNA, which prevents the replication and transcription of cancer cells. BCNU has also been studied for its potential use in combination with other chemotherapy drugs to enhance their antitumor activity.
Eigenschaften
CAS-Nummer |
147217-62-7 |
|---|---|
Produktname |
Benzeneacetic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide |
Molekularformel |
C11H13ClN4O3 |
Molekulargewicht |
284.7 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-1-nitroso-3-[(2-phenylacetyl)amino]urea |
InChI |
InChI=1S/C11H13ClN4O3/c12-6-7-16(15-19)11(18)14-13-10(17)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,17)(H,14,18) |
InChI-Schlüssel |
GAAZZTAXENXQFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
147217-62-7 |
Synonyme |
1-(2-Chloroethyl)-1-nitroso-4-phenylacetylhydrazine carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



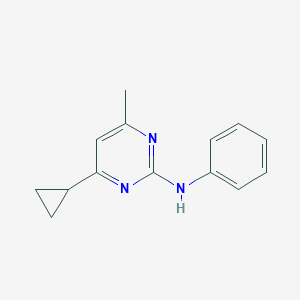



![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
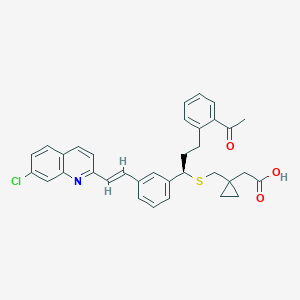
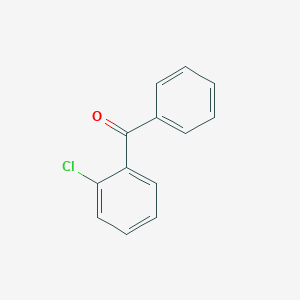
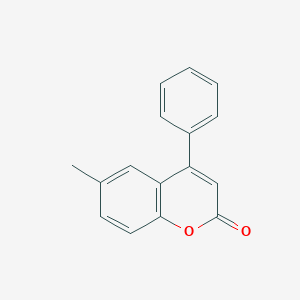
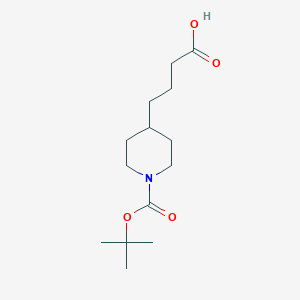
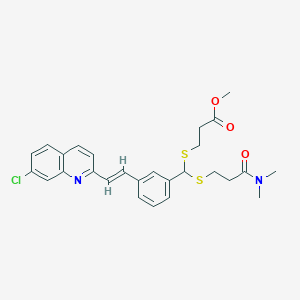
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)


